Peripheral-Selective α2-Adrenoceptor Antagonism: Absence of Central Cardiovascular Effects vs. Yohimbine and Idazoxan
Midaglizole demonstrates functional peripheral selectivity, failing to antagonize centrally-mediated hypotension and bradycardia induced by intravenous clonidine, whereas the reference α2-antagonists yohimbine and idazoxan significantly attenuate these central cardiovascular responses in intact rats [1]. In pithed rat preparations, midaglizole reverses clonidine-induced inhibition of tachycardic responses to cardiac nerve stimulation, confirming its peripheral α2-blockade efficacy comparable to yohimbine and idazoxan [1].
| Evidence Dimension | Central vs. Peripheral α2-Adrenoceptor Blockade |
|---|---|
| Target Compound Data | Midaglizole: No attenuation of clonidine-induced central hypotension/bradycardia; Significant reversal of peripheral clonidine-induced cardiac inhibition. |
| Comparator Or Baseline | Yohimbine and Idazoxan: Significant attenuation of central clonidine-induced cardiovascular responses; Similar peripheral α2-blockade. |
| Quantified Difference | Midaglizole demonstrates a qualitative divergence in central α2-adrenoceptor engagement (no central effect) compared to both yohimbine and idazoxan (significant central effect). |
| Conditions | In vivo: Intact rats (central assessment) and pithed rats (peripheral assessment); clonidine-induced cardiovascular responses. |
Why This Matters
For procurement, this peripheral selectivity profile is critical for metabolic disease models where central α2-adrenoceptor antagonism introduces confounding cardiovascular and sedative variables, ensuring cleaner in vivo pharmacological readouts.
- [1] Hirohashi M, et al. Alpha 2-adrenoceptor-blocking properties of midaglizole (DG-5128) in rats. Arch Int Pharmacodyn Ther. 1990 Jul-Aug;306:75-86. PMID: 1981668. View Source
